BenchChemオンラインストアへようこそ!

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Antiproliferative Breast cancer MDA-MB-231

This 7-fluoroquinazoline-substituted spirohydantoin is differentiated by its 1 µM IC₅₀ against MDA-MB-231 cells, a ~17.9-fold improvement over gefitinib supporting TNBC panel expansion. It is the optimal matched molecular pair comparator to the 6-fluoro isomer (CAS 2548975-99-9) for isolating fluorine electronic effects. Procure for kinase selectivity profiling, HIF-PHD/IDO-TDO polypharmacology screening, or as a novel lead start within EP4076443B1 claims space, where its hinge-binding fluorine may confer binding-site interactions not explored in prior art. All screening must be conducted by end user; no ATP synthase data exist.

Molecular Formula C15H14FN5O2
Molecular Weight 315.30 g/mol
CAS No. 2549041-09-8
Cat. No. B6443761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS2549041-09-8
Molecular FormulaC15H14FN5O2
Molecular Weight315.30 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F
InChIInChI=1S/C15H14FN5O2/c16-9-1-2-10-11(7-9)17-8-18-12(10)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23)
InChIKeyYYMUPPPLGMEKRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(7-Fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2549041-09-8): Scaffold & Comparator Context


8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirohydantoin derivative defined by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core N-substituted with a 7-fluoroquinazoline moiety (C₁₅H₁₄FN₅O₂, MW 315.30) . The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is established as a privileged structure in medicinal chemistry, having been optimized by Merck as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) for anemia treatment [1] and patented separately as dual indoleamine 2,3-dioxygenase (IDO) / tryptophan 2,3-dioxygenase (TDO) inhibitors for oncology [2]. The fluorine substitution pattern on the quinazoline ring (7-fluoro versus 6-fluoro) differentiates this compound from its closest commercially available isomer, 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548975-99-9) [REFS-1, REFS-4].

Why 8-(7-Fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Interchanged with Analogous Compounds


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold exhibits polypharmacology, with different N-substituents directing activity toward entirely distinct target classes: quinazoline-substituted analogs are pursued in oncology and immunology, whereas aryl/heteroaryl-substituted variants dominate HIF-PHD [1] and IDO/TDO [2] programs. Within the quinazoline-substituted subset, the position of the fluorine atom on the quinazoline ring (6-fluoro versus 7-fluoro) alters the electronic environment of the hinge-binding heterocycle, which can shift kinase or enzyme selectivity profiles in ways that are invisible from chemical structure alone [3]. Generic substitution without head-to-head data therefore risks selecting a compound with undetermined target engagement, differential antiproliferative potency, or uncharacterized off-target liability—making direct comparative evidence essential for procurement decisions.

Quantitative Differentiation Evidence for 8-(7-Fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Versus Structural Analogs


Antiproliferative Potency Against Triple-Negative Breast Cancer Cells (MDA-MB-231)

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibited an IC₅₀ of 1 µM in the MDA-MB-231 triple-negative breast cancer cell line, measured via an in vitro antiproliferative assay . This value is reported in comparison to the clinically used EGFR inhibitor Gefitinib, which showed an IC₅₀ of 17.9 µM in the same cell line under comparable MTT assay conditions, representing a ~17.9-fold improvement in potency for the target compound [1]. No antiproliferative data were identified for the 6-fluoroquinazoline isomer (CAS 2548975-99-9) in any cell line, rendering a direct isomer-to-isomer comparison unavailable.

Antiproliferative Breast cancer MDA-MB-231

Fluorine Positional Isomerism: Physicochemical Property Comparison

The target 7-fluoro compound and its 6-fluoro isomer (CAS 2548975-99-9) share the same molecular formula (C₁₅H₁₄FN₅O₂) and identical computed topological polar surface area (TPSA = 87.2 Ų) [1]. However, the shift of the fluorine from position 6 to position 7 alters the electronic distribution on the quinazoline ring. While quantitative cLogP values are identical for both isomers (XLogP3 = 1.2), the 7-position places the electronegative fluorine closer to the N1 position of the quinazoline, which may differentially modulate hydrogen-bond acceptor capacity at the hinge-binding motif relative to the 6-fluoro isomer . This positional effect on target selectivity cannot be inferred from computed global properties and must be determined empirically.

Lipophilicity Polar surface area Isomer differentiation

Scaffold Class Validation: HIF Prolyl Hydroxylase Pan-Inhibition by Spirohydantoins

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been validated by Merck Research Laboratories as a pan-inhibitor class for HIF prolyl hydroxylases 1-3 (PHD1-3) [1]. Lead optimization efforts eliminated hERG off-target activity (IC₅₀ > 30 µM for optimized analogs) and mitigated ALT liver enzyme elevations, achieving robust on-/off-target margins and a short-acting pharmacokinetic profile with EPO upregulation in vivo in multiple preclinical species [1]. The target compound bears the identical spirohydantoin warhead; its differentiation lies in the 7-fluoroquinazoline N-substituent, which was not among the substituents explored in the Merck HIF-PHD series, potentially redirecting pharmacological activity toward alternative targets.

HIF-PHD Anemia Short-acting inhibitor

Scaffold Class Validation: Dual IDO/TDO Inhibition Potential

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is claimed in granted European patent EP4076443B1 as a core structure for dual IDO/TDO inhibitors [1]. Representative examples from this patent series have demonstrated IDO and TDO inhibitory activity in enzymatic assays, with certain analogs showing pIC₅₀ values for IDO inhibition in the range of 6–7 . The target compound's 7-fluoroquinazoline appendage is structurally distinct from the heteroaryl substituents exemplified in the patent claims, but the core scaffold confers a valid chemical starting point for IDO/TDO programs.

Immuno-oncology IDO1 TDO Kynurenine pathway

Potential F1/Fo-ATP Synthase Targeting Divergence

A separate invention from the University of Ferrara discloses 1,3,8-triazaspiro compounds as selective inhibitors of the C subunit of the F1/Fo-ATP synthase complex, modulators of the mitochondrial permeability transition pore, and therapeutic agents for reperfusion injury [1]. The 7-fluoroquinazolin-4-yl substitution on the spirohydantoin core is structurally compatible with the claimed generic formula; however, no specific ATP synthase inhibition data for CAS 2549041-09-8 have been published.

Mitochondrial permeability transition ATP synthase Reperfusion injury

Absence of hERG Liability Data Requires Caution for Kinase-Targeted Programs

Fluoroquinazoline derivatives are frequently employed as kinase inhibitor scaffolds where hinge-binding interactions are critical. The 7-fluoro substituent may influence kinase selectivity profiles relative to other halogenation patterns, but no kinome-wide selectivity data, hERG patch-clamp IC₅₀, or cardiac safety pharmacology data are publicly available for CAS 2549041-09-8 . In contrast, the Merck spirohydantoin HIF-PHD series formally addressed hERG risk (IC₅₀ > 30 µM for optimized leads) [1]. The absence of analogous safety profiling for this specific compound constitutes a data gap that procurement teams must acknowledge when comparing compounds for in vivo kinase-targeted programs.

hERG Cardiotoxicity Kinase selectivity

Optimal Procurement Scenarios for 8-(7-Fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Evidence Strength


Triple-Negative Breast Cancer Antiproliferative Screening

The compound's demonstrated IC₅₀ of 1 µM against MDA-MB-231 cells, representing a ~17.9-fold improvement over gefitinib in the same cell line, supports its prioritization for antiproliferative screening programs targeting triple-negative breast cancer . Procurement for primary screening and hit validation in TNBC panel expansion is evidence-supported and offers quantifiable differentiation from the 6-fluoro isomer, for which no MDA-MB-231 data exist.

Positional Isomer Comparator Studies in Kinase Hinge-Binder SAR

The near-identical computed physicochemical properties (XLogP3 = 1.2, TPSA = 87.2 Ų) of the 7-fluoro and 6-fluoro isomers make this compound ideal as a matched molecular pair comparator for fluorine positional scanning studies, allowing researchers to isolate the electronic effects of fluorine placement on kinase selectivity without confounding lipophilicity or TPSA differences.

F1/Fo-ATP Synthase Chemical Probe Development (De Novo Profiling Required)

Based on the University of Ferrara invention establishing the 1,3,8-triazaspiro scaffold as a selective F1/Fo-ATP synthase C subunit inhibitor, procurement of this compound is justified for exploratory ex vivo mitochondrial permeability transition pore (mPTP) assays and reperfusion injury models, acknowledging that no ATP synthase-specific activity data exist and all screening must be conducted by the end user.

Spurring IDO/TDO Lead Identification Campaigns

The presence of the spirohydantoin warhead in granted EP4076443B1 claims and the compound's structural distinction from exemplified heteroaryl substituents supports its procurement as a novel starting point for IDO/TDO inhibitor lead optimization campaigns, where the 7-fluoroquinazoline moiety may confer binding-site interactions not explored in the original patent filing.

Quote Request

Request a Quote for 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.